

Technical Support Center: Milvexian Dosage in Renal and Hepatic Impairment Models

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Compound of Interest		
Compound Name:	Milvexian	
Cat. No.:	B3324122	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting **milvexian** dosage in preclinical and clinical models of renal or hepatic impairment. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does renal impairment affect the pharmacokinetics of milvexian?

A1: In a clinical study involving participants with moderate to severe renal impairment, a single 60 mg dose of **milvexian** resulted in an increase in overall drug exposure.[1][2][3] The maximum concentration (Cmax) of **milvexian** remained similar across all groups, but the area under the curve (AUC) was 41% higher in participants with an eGFR of 30 mL/min/1.73 m² and 54% higher in those with an eGFR of 15 mL/min/1.73 m² compared to individuals with normal renal function.[1][2][3] The half-life of the drug was also prolonged in participants with moderate (18.0 h) and severe (17.7 h) renal impairment compared to those with normal renal function (13.8 h).[1][2][3] Despite these changes, the single dose was found to be safe and well-tolerated.[1][2][3]

Q2: Is a dose adjustment for **milvexian** required in patients with renal impairment?

A2: While pharmacokinetic data show increased exposure with worsening renal function, studies suggest that **milvexian** has a favorable safety profile in this population.[1][4] **Milvexian** has a low renal excretion rate, estimated to be below 20%.[1][5] A single 60 mg dose was well-

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tolerated in individuals with moderate to severe renal impairment, with no serious adverse or bleeding events reported.[1][2][3] However, for chronic dosing regimens or in patients with end-stage renal disease, the increased exposure should be taken into consideration, and careful monitoring is advised.[1]

Q3: What is the impact of hepatic impairment on the pharmacokinetics of milvexian?

A3: A study in participants with mild (Child-Pugh class A) and moderate (Child-Pugh class B) hepatic impairment showed slight increases in the exposure to both total and unbound **milvexian** after a single 60 mg dose.[6] For total **milvexian**, the maximum concentration (Cmax) and the area under the curve (AUC) increased by up to 18%.[6] For unbound **milvexian**, the Cmax increased by up to 40% and the AUC by up to 30%.[6] The drug was well-tolerated in these populations.[6][7][8]

Q4: Is it necessary to adjust the dosage of **milvexian** in patients with hepatic impairment?

A4: Based on the observed pharmacokinetic changes, it is considered unlikely that dose adjustments for **milvexian** will be necessary for patients with mild to moderate hepatic impairment.[6][7][8] **Milvexian** is primarily metabolized by CYP3A4, with minor contributions from CYP3A5.[6] The disposition of the drug involves both metabolism and direct biliary excretion.[6][9] The conducted studies have shown that a single 60 mg dose was safe and well-tolerated in individuals with mild to moderate liver dysfunction.[6][7][8]

Troubleshooting Guide

Issue: Unexpectedly high plasma concentrations of milvexian in a renal impairment model.

- Possible Cause 1: Severity of renal impairment.
 - Troubleshooting: Confirm the estimated glomerular filtration rate (eGFR) or creatinine clearance (CrCl) of the experimental subjects. Increased milvexian exposure is correlated with the severity of renal impairment.[1][2][3]
- Possible Cause 2: Concomitant medications.
 - Troubleshooting: Milvexian is metabolized by CYP3A4/5 and is a substrate of P-gp.[10]
 Co-administration of strong inhibitors of these pathways could increase milvexian



exposure. Review all co-administered drugs for potential interactions.

- Possible Cause 3: Assay variability.
 - Troubleshooting: Ensure that the bioanalytical method for quantifying milvexian is validated and that sample collection and processing have been performed correctly.

Issue: Inconsistent pharmacokinetic results in a hepatic impairment study.

- Possible Cause 1: Variability in hepatic function.
 - Troubleshooting: The Child-Pugh score is a key determinant of hepatic function.[11]
 Ensure that subjects are accurately stratified based on their Child-Pugh classification.
 Liver disease can be heterogeneous, leading to variability in drug metabolism even within the same classification.[12]
- Possible Cause 2: Altered protein binding.
 - Troubleshooting: Hepatic impairment can lead to changes in plasma protein concentrations, which may affect the unbound, active fraction of milvexian.[13] Consider measuring both total and unbound drug concentrations.
- · Possible Cause 3: Food effects.
 - Troubleshooting: The presence of food can increase the bioavailability of milvexian.[5]
 Standardize feeding protocols across all study groups to minimize this source of variability.

Data Presentation

Table 1: Pharmacokinetic Parameters of **Milvexian** in Renal Impairment



Parameter	Normal Renal Function (eGFR ≥ 90 mL/min/1.73 m²)	Moderate Renal Impairment (eGFR 30 to ≤ 59 mL/min/1.73 m²)	Severe Renal Impairment (eGFR < 30 mL/min/1.73 m²)
Cmax	Similar across groups	Similar across groups	Similar across groups
AUC Increase	-	41% (at eGFR 30)	54% (at eGFR 15)
Tmax (median)	4.5 - 5.0 h	4.5 - 5.0 h	4.5 - 5.0 h
Half-life (t1/2)	13.8 h	18.0 h	17.7 h
Data from a single 60 mg dose study.[1][2]			

Table 2: Pharmacokinetic Parameters of Milvexian in Hepatic Impairment

Parameter	Normal Hepatic Function	Mild Hepatic Impairment (Child- Pugh A)	Moderate Hepatic Impairment (Child- Pugh B)
Total Milvexian Cmax Increase	-	Up to 18%	Up to 18%
Total Milvexian AUC Increase	-	Up to 18%	Up to 18%
Unbound Milvexian Cmax Increase	-	Up to 40%	Up to 40%
Unbound Milvexian AUC Increase	-	Up to 30%	Up to 30%
Tmax (median)	2.0 - 4.0 h	2.0 - 4.0 h	2.0 - 4.0 h
Half-life (t1/2)	11.9 - 15.0 h	11.9 - 15.0 h	11.9 - 15.0 h
Data from a single 60 mg dose study.[6]			



Experimental Protocols

Renal Impairment Study Methodology

This was an open-label, parallel-group study.[1][3]

- Participants: The study enrolled participants into three groups based on their estimated glomerular filtration rate (eGFR): normal renal function (eGFR ≥ 90 mL/min/1.73 m²), moderate renal impairment (eGFR ≥ 30 to ≤ 59 mL/min/1.73 m²), and severe renal impairment (eGFR < 30 mL/min/1.73 m²).[1][3]
- Dosing: All participants received a single oral 60 mg dose of milvexian following a standard meal.[1]
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of **milvexian**.
- Analysis: Pharmacokinetic parameters such as Cmax, AUC, Tmax, and half-life were
 calculated and compared between the groups. A regression analysis was performed to
 evaluate the relationship between milvexian exposure and eGFR.[1][3]

Hepatic Impairment Study Methodology

This was an open-label study.[6][7][8]

- Participants: The study included participants with mild hepatic impairment (Child-Pugh class
 A), moderate hepatic impairment (Child-Pugh class B), and healthy participants with normal
 hepatic function.[6][7][8] Healthy participants were matched to those with hepatic impairment
 by body weight, age, and sex.[7][8]
- Dosing: A single 60 mg dose of milvexian was administered to all participants.[6][7][8]
- Pharmacokinetic Sampling: Serial blood samples were collected to measure both total and unbound plasma concentrations of **milvexian**.
- Analysis: Pharmacokinetic parameters were determined, and an analysis of variance was performed on the log-transformed exposure parameters.[7][8]



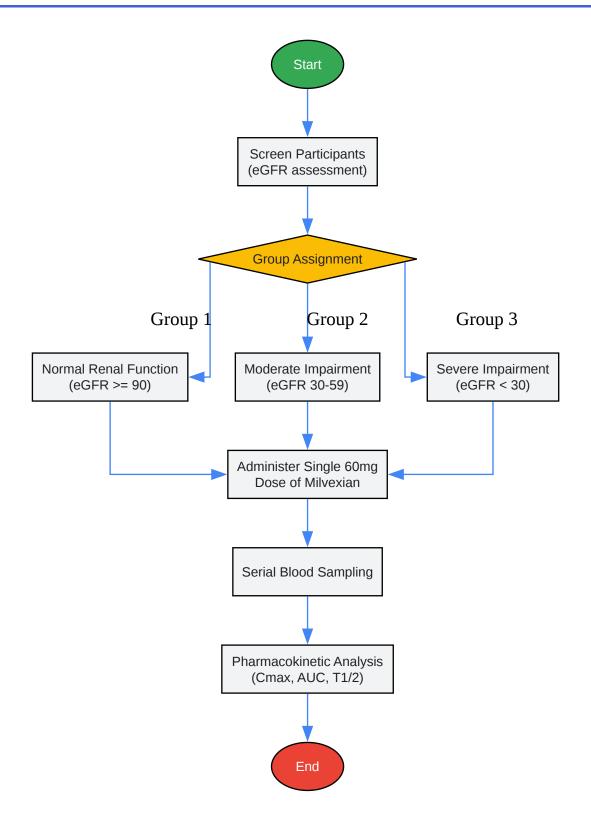
Visualizations



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Caption: Milvexian's mechanism of action in the coagulation cascade.

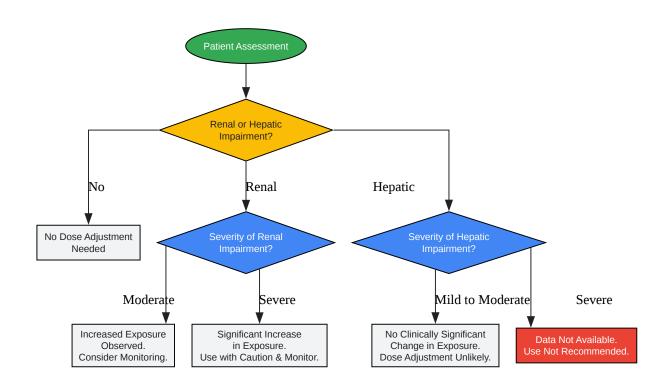




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Caption: Workflow for assessing **milvexian** in renal impairment models.





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Caption: Logical framework for **milvexian** dose adjustment consideration.

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